molecular formula C23H25N5 B2440674 [1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine CAS No. 890887-59-9

[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine

Cat. No. B2440674
CAS RN: 890887-59-9
M. Wt: 371.488
InChI Key: DXNXVLUXBHKZSK-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Molecular Structure Analysis

The molecular structure of this compound includes the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Further structural analysis would require more specific data or computational modeling.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and treatment with substituted anilines . The exact reaction conditions and reagents used would depend on the specific synthesis protocol.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of pyrimidine linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential. This approach demonstrates the utility of pyrazole derivatives in developing compounds with potential biological activities (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Properties

  • Novel pyrazole derivatives have been synthesized, displaying significant antimicrobial and anticancer activities. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, highlighting the versatile nature of pyrazole-based compounds in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Platelet Antiaggregating Activity

  • The synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines and their effects on platelet antiaggregating activity, among other biological activities, have been documented. This suggests the potential of such compounds in developing treatments for cardiovascular diseases (Bondavalli et al., 1992).

Phosphodiesterase Inhibition

  • The characterization of a potent and selective inhibitor of phosphodiesterase 9 (PDE9) illustrates the use of pyrazolo[4,3-d]pyrimidine derivatives in neurological research, potentially offering a new therapeutic avenue for Alzheimer's disease (Wunder et al., 2005).

Synthesis of Azole and Pyrimidine Derivatives

  • The reaction of specific amines with pyrazole and pyrimidine moieties to form new derivatives has been explored, further illustrating the chemical versatility and potential applications of these compounds in developing novel pharmaceuticals (Farag et al., 2011).

Conformational Effects and Dynamics Study

  • Studies on amine adducts of porphinato carbonylruthenium(II) have shed light on the conformational effects and dynamics of such complexes, contributing to the understanding of their chemical behavior and potential applications in catalysis or as chemical sensors (Faller, 1979).

Future Directions

The future directions for research on this compound could include further optimization of its synthesis, detailed characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and efficacy in preclinical and clinical studies. Given its potential as a CDK2 inhibitor, it may have promising applications in cancer treatment .

properties

IUPAC Name

N-benzyl-1-(3,4-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-21-13-26-28(23(21)25-15-24-22)20-11-10-17(3)18(4)12-20/h5-13,15-16H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNXVLUXBHKZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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